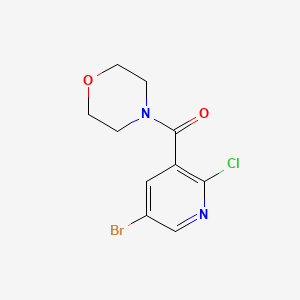![molecular formula C15H23BrClNO B1527412 4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride CAS No. 1220021-09-9](/img/structure/B1527412.png)
4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride
Descripción general
Descripción
4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride, otherwise known as 4-BTPH, is a synthetic compound that has been used in a variety of scientific research applications. It is an analog of the natural neurotransmitter acetylcholine and is used to study the effects of cholinergic agonists and antagonists on various physiological processes.
Aplicaciones Científicas De Investigación
4-BTPH has been used in a variety of scientific research applications, including the study of the effects of cholinergic agonists and antagonists on various physiological processes. It has also been used to study the effects of acetylcholine on the cardiovascular system, as well as the effects of cholinergic drugs on the central nervous system. Additionally, 4-BTPH has been used to study the effects of cholinergic drugs on the autonomic nervous system, as well as the effects of acetylcholine on the endocrine system.
Mecanismo De Acción
4-BTPH acts as an agonist of the muscarinic acetylcholine receptor, which is a type of G-protein coupled receptor that is responsible for mediating the effects of acetylcholine. When 4-BTPH binds to this receptor, it activates the receptor, which then triggers a cascade of biochemical events that lead to the physiological effects of the drug.
Biochemical and Physiological Effects
The activation of the muscarinic acetylcholine receptor by 4-BTPH leads to a variety of biochemical and physiological effects. These effects include increased heart rate, increased blood pressure, increased respiration rate, increased sweating, and increased salivation. Additionally, 4-BTPH can also act on other receptors, such as the nicotinic acetylcholine receptor, which can lead to further physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-BTPH in lab experiments is its high potency and selectivity for the muscarinic acetylcholine receptor. This makes it an ideal tool for studying the effects of cholinergic drugs on various physiological processes. Additionally, 4-BTPH is relatively easy to synthesize and is relatively inexpensive to purchase. However, there are some limitations to using 4-BTPH in lab experiments, such as the fact that it has a relatively short half-life, which can limit its usefulness in long-term experiments.
Direcciones Futuras
There are a variety of potential future directions for the use of 4-BTPH in scientific research. One potential direction is to further study the effects of 4-BTPH on the cardiovascular system, as well as its potential use as a therapeutic agent for certain cardiovascular disorders. Additionally, 4-BTPH could be used to study the effects of cholinergic drugs on the autonomic nervous system, as well as the effects of acetylcholine on the endocrine system. Additionally, 4-BTPH could be used to study the effects of acetylcholine on the immune system, as well as its potential use as a therapeutic agent for certain immune disorders. Finally, 4-BTPH could be used to study the effects of cholinergic drugs on the central nervous system, as well as its potential use as a therapeutic agent for certain neurological disorders.
Propiedades
IUPAC Name |
4-(4-bromo-2-tert-butylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-15(2,3)13-10-11(16)4-5-14(13)18-12-6-8-17-9-7-12;/h4-5,10,12,17H,6-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVJSKSDPCOLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1527329.png)
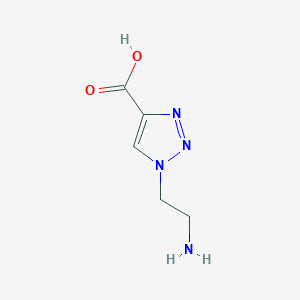

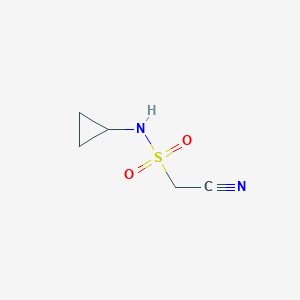
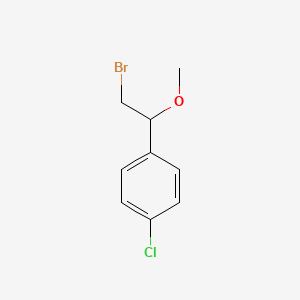
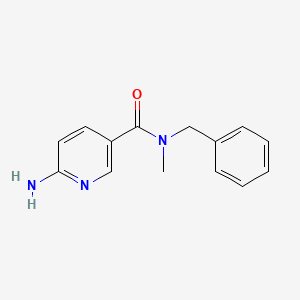
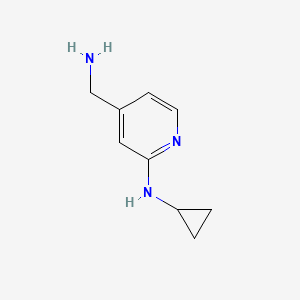
![6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527340.png)

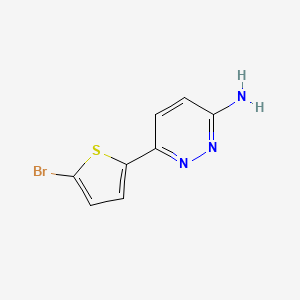

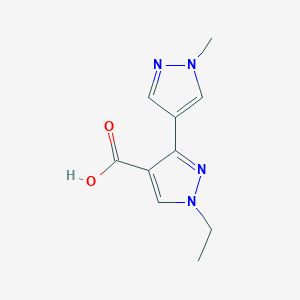
![2-[(Cyclopropylmethyl)carbamoyl]acetic acid](/img/structure/B1527351.png)
